N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide is a complex organic compound characterized by its unique structural features, which include a pyridazinyl group and a furan-2-carboxamide moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. The molecular formula of this compound is , and it has a molecular weight of approximately 397.45 g/mol.
This compound can be sourced from various chemical suppliers, including BenchChem, which provides high-quality products suitable for research applications. It falls under the category of heterocyclic compounds, which are organic compounds containing at least one atom in the ring that is not carbon, commonly nitrogen, oxygen, or sulfur. Heterocycles are prevalent in pharmaceuticals due to their diverse biological activities.
The synthesis of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide typically involves several steps:
In industrial settings, large-scale production may utilize batch reactors equipped with automated systems for monitoring reaction conditions to ensure consistency and efficiency.
The molecular structure of N-(6-((4-oxo-4-(pyridin-3-ylamino)butyl)thio)pyridazin-3-yl)furan-2-carboxamide can be represented using various chemical notation systems:
InChI=1S/C19H19N5O3S/c25-17(21-13-14-7-9-20-10-8-14)4-2-12-28-18-6-5-16(23-24-18)22-19(26)15-3-1-11-27-15/h1,3,5-11H,2,4,12-13H2,(H,21,25)(H,22,23,26)
This notation provides a way to encode the structure in a textual format.
C1=COC(=C1)C(=O)NC2=NN=C(C=C2)SCCCC(=O)NCC3=CC=NC=C3
The Simplified Molecular Input Line Entry System (SMILES) representation allows for easy visualization and manipulation of the compound's structure.
N-(6-((4-oxo-4-(pyridin-3-yamino)butyl)thio)pyridazin-3-yil)furan -2-carboxamide can undergo various chemical reactions:
The mechanism of action for N-(6-((4-oxo -4-(pyridin -3 -ylamino)butyl)thio)pyridazin -3 -yl)furan -2-carboxamide involves its interaction with specific biological targets such as enzymes or receptors. Upon binding to these targets, the compound may alter their activity, leading to various biological effects. The precise pathways and molecular interactions depend on the specific biological context in which the compound is used.
The physical properties of N-(6 -((4 -oxo -4 -(pyridin -3 -ylamino)butyl)thio)pyridazin -3 -yl)furan -2-carboxamide include:
Chemical properties include stability under various conditions, reactivity with different reagents, and potential degradation pathways. These properties are crucial for understanding how the compound behaves in different environments and its suitability for various applications.
N-(6 -((4 -oxo -4 -(pyridin -3 -ylamino)butyl)thio)pyridazin -3 -yl)furan -2-carboxamide has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal research, highlighting its potential as a versatile tool in scientific inquiry and application.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: